molecular formula C8H11N3O2 B036144 4-Amino-N,N-dimethyl-3-nitroaniline CAS No. 16293-12-2

4-Amino-N,N-dimethyl-3-nitroaniline

Cat. No.: B036144
CAS No.: 16293-12-2
M. Wt: 181.19 g/mol
InChI Key: COWGRITUYIECBW-UHFFFAOYSA-N
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Scientific Research Applications

Embramine has a wide range of applications in scientific research:

Safety and Hazards

4-Amino-N,N-dimethyl-3-nitroaniline is classified as acutely toxic, both orally and dermally, and can cause skin and eye irritation . It is also toxic if inhaled and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, or vapors .

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes

Mode of Action

It is known that nitro compounds can form charge-transfer or π complexes with aromatic hydrocarbons . This interaction could potentially influence the compound’s mode of action.

Biochemical Pathways

The biochemical pathways affected by 4-Amino-N,N-dimethyl-3-nitroaniline are currently unknown. As a nitro compound, it may potentially interact with biochemical pathways involving aromatic hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Embramine involves the reaction of 4-bromophenylacetonitrile with phenylmagnesium bromide to form 4-bromo-α-phenylbenzyl alcohol . This intermediate is then reacted with dimethylaminoethyl chloride in the presence of a base to yield Embramine .

Industrial Production Methods: Industrial production of Embramine typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Embramine is unique due to its specific combination of antihistamine and anticholinergic properties, making it effective in treating a broader range of symptoms compared to some of its counterparts. Its molecular structure, which includes a bromine atom, also distinguishes it from other similar compounds .

Properties

IUPAC Name

4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWGRITUYIECBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369915
Record name 4-Amino-N,N-dimethyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16293-12-2
Record name 4-Amino-N,N-dimethyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)-2-nitroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of N-[4-(dimethylamino)-2-nitrophenyl]acetamide obtained in step 11 above (1.0 eq) in MeOH and water was added KOH (1.5 eq) at room temperature and stirred for 5 hrs. Water was added to the reaction mixture and the organic layer was separated, dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the desired N-(4-amino-3-nitrophenyl)-N,N-dimethylamine. (Yield=65%).
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